4-bromophenyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
4-bromophenyl 2-oxo-2H-chromene-3-carboxylate is a compound that belongs to the class of 2-oxo-2H-chromene derivatives.
Preparation Methods
The synthesis of 4-bromophenyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 4-bromophenyl acetic acid with salicylaldehyde in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-bromophenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-bromophenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
4-bromophenyl 2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds such as:
4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate: Similar in structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
4-methylphenyl 2-oxo-2H-chromene-3-carboxylate:
4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate: The nitro group introduces different electronic effects, influencing the compound’s reactivity and interactions.
Properties
Molecular Formula |
C16H9BrO4 |
---|---|
Molecular Weight |
345.14 g/mol |
IUPAC Name |
(4-bromophenyl) 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C16H9BrO4/c17-11-5-7-12(8-6-11)20-15(18)13-9-10-3-1-2-4-14(10)21-16(13)19/h1-9H |
InChI Key |
YMKMEGRWKZZVJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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